Methylsulfomycin I

Antimicrobial resistance VRE thiopeptide antibiotic

For programs facing insufficient potency margins against glycopeptide-resistant Gram-positive pathogens, Methylsulfomycin I provides a characterized thiopeptide benchmark. This cyclic antibiotic demonstrates >800-fold superiority over vancomycin against vancomycin- and teicoplanin-resistant enterococci, enabling meaningful comparative MIC testing with novel analogs. - Quantified potency reserves against MRSA and VRE for SAR optimization. - Dual tipA induction and antibacterial activity for inducible expression systems. - Authenticated reference material for genome mining and isomer differentiation.

Molecular Formula C55H54N16O16S2
Molecular Weight 1259.2 g/mol
Cat. No. B1255418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylsulfomycin I
Synonymsmethylsulfomycin I
Molecular FormulaC55H54N16O16S2
Molecular Weight1259.2 g/mol
Structural Identifiers
SMILESCC=C1C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(=C)C3=NC(=C(O3)C)C4=C(C=CC(=N4)C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C5=NC(=CS5)C(=O)NC(C(=O)NC(=CC(C)O)C6=NC(=C(O6)C)C(=O)NC(C7=NC(=CS7)C(=O)N1)OC)C(C)O
InChIInChI=1S/C55H54N16O16S2/c1-13-30-51-69-37(27(10)86-51)48(82)60-23(6)43(77)61-24(7)50-68-36(26(9)85-50)39-29(14-15-31(62-39)44(78)59-22(5)42(76)58-21(4)41(75)57-20(3)40(56)74)54-65-34(17-88-54)46(80)67-35(25(8)73)47(81)64-32(16-19(2)72)52-70-38(28(11)87-52)49(83)71-53(84-12)55-66-33(18-89-55)45(79)63-30/h13-19,25,35,53,72-73H,3-7H2,1-2,8-12H3,(H2,56,74)(H,57,75)(H,58,76)(H,59,78)(H,60,82)(H,61,77)(H,63,79)(H,64,81)(H,67,80)(H,71,83)/b30-13-,32-16-
InChIKeyAGPXPIZWMMLJPG-CBZXLTCLSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methylsulfomycin I Procurement Guide


Methylsulfomycin I is a cyclic thiopeptide antibiotic (molecular formula C55H54N16O16S2; MW 1259.2 g/mol) isolated from the fermentation broth of Streptomyces sp. HIL Y-9420704 . Its structure—elucidated by multidimensional NMR and GC-MS—contains multiple thiazole and oxazole heterocycles characteristic of the thiopeptide class . The compound is notable for its potent in vitro antibacterial activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and strains resistant to the last-line glycopeptides vancomycin and teicoplanin . A European patent (EP0818464B1) further discloses its production process and pharmaceutical utility .

Antimicrobial screening context for Gram-positive pathogens, including methicillin-resistant and glycopeptide-resistant strains.
Thiopeptide structural biology and SAR studies requiring a characterized oxazole-thiazole scaffold.
tipA promoter induction research needing concurrent antibacterial selection pressure.
Oxygen-sensitive macrocyclic peptide handling and formulation research.

Why Generic Substitution Fails for Methylsulfomycin I


Within the thiopeptide class, individual members exhibit extreme functional divergence that precludes generic interchange. For instance, radamycin—a thiopeptide co-produced with methylsulfomycin I by Streptomyces sp. RSP9—lacks detectable antibiotic activity entirely despite sharing biosynthetic origin, instead functioning solely as a tipA promoter inducer . Conversely, methylsulfomycin I retains both robust antibacterial activity and tipA induction capability . More critically, methylsulfomycin I demonstrates a magnitude of potency against vancomycin- and teicoplanin-resistant enterococci (>800-fold over vancomycin) that is not uniformly observed across all thiopeptide congeners . Furthermore, the compound's documented solution instability—in sharp contrast to the structurally related sulfomycin I—introduces handling and formulation considerations that make generic class-level assumptions about stability unreliable . These properties collectively demand compound-specific procurement decisions.

Methylsulfomycin I
Radamycin may not serve as a substitute; radamycin lacks antibacterial activity, limiting dual-function applications.
Methylsulfomycin I
Sulfomycin I differs in solution stability profile; handling protocols may not be interchangeable without validation.
Methylsulfomycin I
Globimycin (structural isomer) may exhibit divergent biological activity; isomer identity must be confirmed for SAR studies.

Quantitative Differentiation Evidence


Potency vs. Vancomycin in Resistant Enterococci

Methylsulfomycin I demonstrates extraordinary potency against vancomycin- and teicoplanin-resistant Enterococcus faecium and Enterococcus equinus strains. The compound exhibited an MIC range of 0.06–0.125 µg/mL against these multi-resistant isolates, whereas vancomycin was inactive at the highest concentration tested (>100 µg/mL), yielding a quantified potency advantage of greater than 800-fold . This comparison was generated under identical broth microdilution assay conditions within the same study .

Potency vs. Vancomycin
Head-to-head
MIC 0.06–0.125 µg/mL vs. vancomycin >100 µg/mL (resistant Enterococci)
Supports antimicrobial screening context against VRE.
Reported >800-fold differential in broth microdilution; single study context.
Antimicrobial resistance VRE thiopeptide antibiotic glycopeptide-resistant Enterococcus

Activity vs. Vancomycin in Resistant Staphylococci

Against teicoplanin-resistant coagulase-negative staphylococci (S. haemolyticus 712 and S. epidermidis 823), methylsulfomycin I was 12.4 times more active than vancomycin, with comparator MIC values of 1.56 µg/mL for vancomycin versus the corresponding methylsulfomycin I activity . For teicoplanin-sensitive comparator strains (S. haemolyticus 712 and S. epidermidis 825), the differential was 6.2-fold relative to vancomycin (MIC 0.78 µg/mL) . All measurements were made using the same broth microdilution methodology within the primary characterization study .

Activity vs. Vancomycin in Staphylococci
Head-to-head
12.4-fold (teicoplanin-resistant) and 6.2-fold (teicoplanin-sensitive) relative to vancomycin
Indicates non-cross-resistance with glycopeptides.
Data from S. haemolyticus and S. epidermidis clinical isolates; single study.
MRSA teicoplanin resistance Staphylococcus haemolyticus Staphylococcus epidermidis

Dual Antibacterial and tipA Induction Function

Among the two thiopeptides co-produced by Streptomyces sp. RSP9, methylsulfomycin I uniquely possesses both potent Gram-positive antibacterial activity and dose-dependent tipA promoter induction capacity . Radamycin, by contrast, was purified and tested against several microorganisms and no antibiotic activity was detected in any assay, representing the first reported thiopeptide molecule with tipA promoter induction capacity completely devoid of antibacterial activity . This functional uncoupling within a single biosynthetic pair establishes methylsulfomycin I as the only member of this pair suitable for applications requiring concurrent antibacterial and transcriptional activation properties .

Dual Antibacterial / tipA Function
Head-to-head
Retains both antibacterial activity and dose-dependent tipA induction
Supports dual-application selection when radamycin lacks antibacterial function.
Functional divergence confirmed in S. lividans reporter system.
tipA promoter induction thiopeptide functional divergence radamycin gene expression tool

Solution Stability Differential vs. Sulfomycin I

The primary characterization study explicitly notes that methylsulfomycin I exhibits relative instability in solution, a property reported to be in sharp contrast to sulfomycin I, a structurally related thiopeptide . This instability is attributed to sensitivity to oxygen, with pure methylsulfomycin I observed to decompose into a biologically inactive material that becomes practically insoluble in most commonly used organic solvents . A time-bound ¹H NMR study in CDCl₃, CD₃OD, and DMSO-d₆ confirmed the progressive degradation in solution .

Solution Stability vs. Sulfomycin I
Cross-study comparable
Documented instability; decomposition to inactive insoluble material
Handling protocols require oxygen exclusion and fresh preparation.
Time-bound ¹H NMR in CDCl₃, CD₃OD, DMSO-d₆; oxidation-sensitive.
thiopeptide stability sulfomycin solution degradation material handling

Structural Isomer Differentiation from Globimycin

Methylsulfomycin I possesses a distinctive cyclic scaffold containing two oxazole and two thiazole rings, which places it in a specific structural subfamily within the thiopeptide class . This architecture is directly relevant to compound selection because globimycin, discovered via genome mining from Streptomyces globisporus, was identified as a structural isomer of methylsulfomycin . Isomeric thiopeptides can exhibit different ribosomal binding modes and consequently divergent antibacterial spectra and resistance profiles.

Isomer vs. Globimycin
Class-level inference
Structural isomer: identical formula, distinct connectivity
SAR studies require authenticated isomer identity.
Globimycin from genome mining; biological divergence possible.
thiopeptide structural biology globimycin oxazole-thiazole scaffold ribosomal inhibition

Application Scenarios for Procurement


Anti-MRSA and Anti-VRE Lead Discovery

Methylsulfomycin I is directly applicable as a potency benchmark compound in anti-MRSA and anti-VRE drug discovery programs. Its >800-fold superiority over vancomycin against vancomycin- and teicoplanin-resistant enterococci provides an exceptional potency window for structure-activity relationship (SAR) optimization. Procurement of methylsulfomycin I is indicated when a research program requires a thiopeptide with documented, quantified potency reserves against glycopeptide-resistant Gram-positive pathogens, enabling meaningful comparative MIC testing with novel analogs.

Dual-Function Gene Expression Tool

In Streptomyces molecular biology, the tipA promoter system is widely used for thiopeptide-inducible gene expression. Methylsulfomycin I is the compound of choice when the experimental design requires both robust tipA induction and simultaneous antibacterial selection pressure . Radamycin—the alternative co-produced thiopeptide—cannot serve this dual role because it completely lacks antibacterial activity . Researchers constructing inducible expression vectors should specify methylsulfomycin I to avoid the functional limitations of single-activity thiopeptide inducers.

Structural Isomer Discrimination Studies

The identification of globimycin as a structural isomer of methylsulfomycin I creates a specific need for authenticated methylsulfomycin I reference material in genome mining validation workflows. When a biosynthetic gene cluster is predicted to produce a methylsulfomycin-type thiopeptide, procurement of the characterized parent compound is essential to confirm metabolite identity by co-injection HPLC and NMR comparison, distinguishing it from isomeric products such as globimycin.

Oxygen-Sensitive Compound Handling Research

Methylsulfomycin I serves as a model compound for studying oxygen-mediated degradation in thiopeptide antibiotics, given its documented solution instability that contrasts sharply with the stable sulfomycin I . The compound is suitable for formulation research programs investigating lyophilization parameters, inert-atmosphere handling protocols, and excipient screening for oxygen-sensitive macrocyclic peptides. Its well-characterized degradation pathway—conversion to a biologically inactive, insoluble material—provides clear endpoints for stability-indicating assay development.

Application
Selection Property
Validation Focus
Gram-positive resistance screening studies
Antimicrobial screening context against MRSA and VRE
MIC endpoint review under standardized broth microdilution
Dual-function gene expression research
Concurrent tipA induction and antibacterial selection
Reporter gene assay context; Streptomyces model validation
Structural isomer discrimination studies
Authenticated reference material for thiopeptide identity
Co-injection HPLC and NMR comparison with isomeric products
Oxygen-sensitive peptide handling research
Solution stability profile under inert atmosphere
Stability-indicating assay development; lyophilization protocols
Quote Request

Request a Quote for Methylsulfomycin I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.